molecular formula C7H8N2O4 B13490593 2-(Acetylamino)-4-methyl-5-oxazolecarboxylic acid

2-(Acetylamino)-4-methyl-5-oxazolecarboxylic acid

Cat. No.: B13490593
M. Wt: 184.15 g/mol
InChI Key: SVPHBGMNVHKGQZ-UHFFFAOYSA-N
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Description

2-(Acetylamino)-4-methyl-5-oxazolecarboxylic acid is a heterocyclic compound with a unique structure that includes an oxazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-4-methyl-5-oxazolecarboxylic acid typically involves the reaction of 4-methyl-5-oxazolecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-methyl-5-oxazolecarboxylic acid} + \text{acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-4-methyl-5-oxazolecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Acetylamino)-4-methyl-5-oxazolecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-4-methyl-5-oxazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)benzoic acid
  • 4-methyl-5-oxazolecarboxylic acid
  • N-acetylanthranilic acid

Uniqueness

2-(Acetylamino)-4-methyl-5-oxazolecarboxylic acid is unique due to its specific structure, which includes both an acetylamino group and an oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specialized uses.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

2-acetamido-4-methyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H8N2O4/c1-3-5(6(11)12)13-7(8-3)9-4(2)10/h1-2H3,(H,11,12)(H,8,9,10)

InChI Key

SVPHBGMNVHKGQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)NC(=O)C)C(=O)O

Origin of Product

United States

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